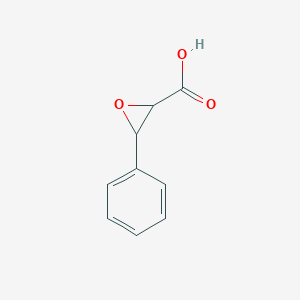

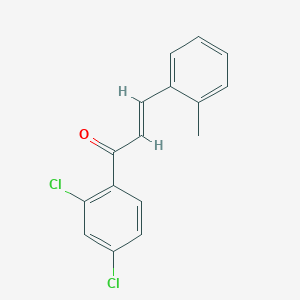

3-Phenyloxirane-2-carboxylic acid

Descripción general

Descripción

3-Phenyloxirane-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor. It is also known as a metabolite of species Bombyx mori .

Synthesis Analysis

The synthesis of this compound can be achieved through several steps. One proposed route involves the hydrolysis of the nitrile to form a carboxylic acid, and subsequent esterification. Then, a Darzens reaction with benzaldehyde, reduction of the ester function with DIBALH, and oxidation to an aldehyde with HX2CrOX4 .Molecular Structure Analysis

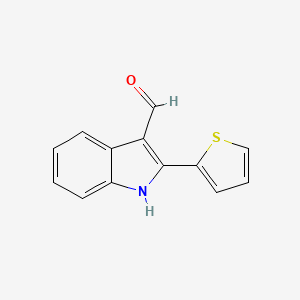

The molecular formula of this compound is C9H8O3 . The average mass is 164.160 and the monoisotopic mass is 164.04734 . The InChI code is InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H, (H,10,11) .Chemical Reactions Analysis

This compound is a carboxylic acid and an epoxide . It can be easily transformed into MDMA or amphetamines. The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a net charge of 0. It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor.Aplicaciones Científicas De Investigación

Luminescence Sensing and Magnetism

A study by Gu et al. (2017) explored the use of an ether-bridged aromatic carboxylic acid, including derivatives of 3-Phenyloxirane-2-carboxylic acid, in the synthesis of coordination compounds. These compounds have applications in luminescence sensing and display magnetic properties, which are useful in various scientific fields, particularly in materials science (Gu et al., 2017).

Catalysis in Organic Reactions

Wilcke and Bach (2012) demonstrated the use of 3-Phenyloxirane-2-carboxylates in Friedel-Crafts reactions, showcasing their role in organic synthesis. These reactions are crucial in the construction of complex organic molecules, often used in pharmaceuticals and other chemical products (Wilcke & Bach, 2012).

Synthesis of Single-Enantiomer Compounds

Becker et al. (2006) researched the synthesis of single-enantiomer compounds using 3-Phenyloxirane-2-carboxylic derivatives. The production of enantiomerically pure compounds is crucial in the development of certain pharmaceuticals and fine chemicals, where the specific orientation of molecules can significantly influence their biological activity (Becker et al., 2006).

Metal-Organic Frameworks

Lv et al. (2015) explored the use of carboxylic acid ligands, including derivatives of this compound, in constructing metal-organic frameworks (MOFs). MOFs have applications in gas storage, catalysis, and sensing, making them valuable in various industrial and environmental applications (Lv et al., 2015).

Renewable Building Blocks in Polymer Synthesis

Trejo-Machin et al. (2017) investigated the use of phenolic compounds related to this compound in enhancing the reactivity of molecules towards benzoxazine ring formation. This research is significant in the development of renewable and sustainable materials in the field of polymer chemistry (Trejo-Machin et al., 2017).

Mecanismo De Acción

Mode of Action

It is known that the compound contains both carboxylic acid and epoxide functional groups . These groups can participate in various chemical reactions, potentially leading to interactions with biological targets.

Biochemical Pathways

For instance, BMK-glycidates, which are structurally similar, can be converted into phenyl-2-propanone (P2P) via hydrolysis . P2P is an important precursor in the synthesis of numerous organic compounds and pharmaceutical substances .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-phenyloxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALONVPKHYIEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(difluoromethyl)-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B3145155.png)

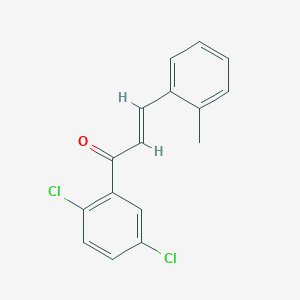

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)